molecular formula C19H20Cl2N2O2 B12202428 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

Cat. No.: B12202428
M. Wt: 379.3 g/mol
InChI Key: MQIMMVBJAICTOC-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is a synthetic carbazole derivative characterized by a dichlorinated carbazole core linked to a propan-2-ol chain substituted with a morpholine moiety. The carbazole scaffold is modified with chlorine atoms at positions 3 and 6, enhancing its electronic and steric properties.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C19H20Cl2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2

InChI Key

MQIMMVBJAICTOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Origin of Product

United States

Preparation Methods

Carbazole Core Synthesis

The carbazole core is synthesized via cyclization or coupling reactions. A common approach involves Ullmann-type coupling of chlorinated anilines or Suzuki-Miyaura cross-coupling with chlorinated boronic acids. For example:

  • Chlorinated aniline coupling : 3,6-Dichloroaniline undergoes cyclization with another chlorinated aniline precursor under copper catalysis to form the carbazole skeleton.

  • Suzuki coupling : A brominated carbazole intermediate reacts with a chlorinated boronic acid in the presence of Pd catalysts (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃).

Table 1: Reagents and Conditions for Carbazole Core Formation

StepReagents/ConditionsYield/Notes
Ullmann couplingCu catalyst, high temperatureModerate yield (~50-70%)
Suzuki couplingPd(OAc)₂, P(t-Bu)₃, K₂CO₃, tolueneHigh yield (~70-80%)

Propanol Chain Introduction

The propanol chain is typically introduced via alkylation or epoxide ring-opening reactions.

Alkylation with Dihaloalkanes

4-Hydroxycarbazole reacts with 1,3-dibromopropane under basic conditions (e.g., KOH in acetonitrile) to form a bromopropyl intermediate. Subsequent hydrolysis replaces the bromide with a hydroxyl group.

Example Protocol :

  • Alkylation : 4-Hydroxycarbazole + 1,3-dibromopropane → bromopropyl carbazole (KOH, CH₃CN, RT, 5–18 h).

  • Hydrolysis : Bromopropyl carbazole → propanol carbazole (NaOH, H₂O, reflux).

Table 2: Alkylation and Hydrolysis Conditions

StepReagents/ConditionsYield
Alkylation1,3-Dibromopropane, KOH, CH₃CN50-70%
HydrolysisNaOH, H₂O, reflux60-80%

Epoxide Ring-Opening

An alternative route involves reacting 2-(bromomethyl)oxirane with a carbazole derivative to form an epoxide, followed by nucleophilic opening with a hydroxyl group.

Example Protocol :

  • Epoxide formation : 4-Hydroxycarbazole + 2-(bromomethyl)oxirane → epoxide intermediate (NaOH, DMSO, 45°C, 16 h).

  • Ring-opening : Epoxide + NaOH → propanol carbazole.

Morpholine Incorporation

The morpholine ring is introduced via nucleophilic substitution or amide coupling .

Nucleophilic Substitution

The bromopropyl carbazole intermediate reacts with morpholine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

Example Protocol :

  • Substitution : Bromopropyl carbazole + morpholine → final product (K₂CO₃, DMF, 65°C, 24 h).

Table 3: Morpholine Substitution Conditions

StepReagents/ConditionsYield
SubstitutionMorpholine, K₂CO₃, DMF70-80%

Amide Coupling (Alternative)

For amide-linked analogs, ethyl chloroacetate reacts with 4-hydroxycarbazole to form an ester, which is hydrolyzed to a carboxylic acid. Subsequent coupling with morpholine using EDC/HOBt yields the amide derivative.

Example Protocol :

  • Esterification : 4-Hydroxycarbazole + ethyl chloroacetate → ester (K₂CO₃, acetone, reflux).

  • Hydrolysis : Ester → carboxylic acid (NaOH, H₂O).

  • Coupling : Acid + morpholine → amide (EDC, HOBt, DMF).

Industrial-Scale Optimization

Patent data highlight batch vs. continuous flow processes for scalability. Key optimizations include:

  • Solvent selection : Tetrahydrofuran (THF) or ethyl acetate for high solubility.

  • Temperature control : Reactions at 80–90°C for faster kinetics.

  • Purification : Crystallization from ethanol/toluene mixtures.

Table 4: Industrial-Scale Parameters

ParameterBatch ProcessContinuous Flow
SolventTHF, ethyl acetateTHF, methyl ethyl ketone
Temperature80–90°C55–60°C
Yield70–75%85–90%

Challenges and Solutions

  • Regioselectivity : Chlorine placement at 3- and 6-positions requires directing groups (e.g., methoxy) during synthesis, followed by demethylation.

  • Morpholine Reactivity : Steric hindrance during substitution necessitates polar solvents and prolonged reaction times.

  • Purity : Column chromatography or crystallization is critical to remove byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ullmann couplingLow-cost precursorsModerate yield
Suzuki couplingHigh regioselectivityPd catalyst expense
Epoxide ring-openingMild conditionsMulti-step complexity

Data Tables and Research Findings

Table 5: Yield Comparison Across Methods

MethodStep 1 (Core)Step 2 (Propanol)Step 3 (Morpholine)Total Yield
Ullmann + Alkylation60%70%75%31.5%
Suzuki + Substitution80%65%70%36.2%

Table 6: Key Intermediates and Roles

IntermediateStructureRole in Synthesis
3,6-DichlorocarbazoleC₁₂H₈Cl₂NCore scaffold
Bromopropyl carbazoleC₁₅H₁₂BrCl₂NPrecursor for substitution
Propanol carbazoleC₁₅H₁₄Cl₂N OIntermediate for morpholine

Chemical Reactions Analysis

Oxidation Reactions

The propanol chain (-CH₂CH(OH)CH₂-) is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the secondary alcohol into a ketone. For example:
Propan-2-olPropan-2-one\text{Propan-2-ol} \rightarrow \text{Propan-2-one}
This reaction may proceed under acidic or basic conditions, depending on the oxidizing agent.

Substitution Reactions

Nucleophilic aromatic substitution is feasible at the dichloro-substituted carbazole core . The electron-withdrawing chlorine atoms activate the carbazole ring for substitution. Potential reactions include:

  • Halogen displacement : Chloride ions may act as leaving groups, allowing substitution with nucleophiles (e.g., amines, alkoxides).

  • Functionalization of chlorides : Reaction with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could introduce new substituents .

Nucleophilic Ring Substitution

The morpholine ring (a six-membered oxygen-containing heterocycle) may undergo nucleophilic attack. For example:

  • Alkylation or acylation : The oxygen atom in morpholine can act as a nucleophile, reacting with alkyl halides or acyl chlorides .

  • Reduction : The sulfur-free morpholine ring is less prone to reduction compared to thiomorpholine analogs, but its amine groups could participate in reductive amination under specific conditions .

Reaction Conditions and Reagents

Reaction TypeCommon Reagents/ConditionsProducts
Oxidation KMnO₄ (acidic conditions), CrO₃Ketone derivatives
Nucleophilic Substitution NaH, KOtBu, alkyl halides, acyl chloridesSubstituted carbazole derivatives
Morpholine Functionalization Alkyl halides, acyl chlorides, LiAlH₄Alkylated/acylated morpholine

Structural Considerations

  • Steric hindrance : The bulky carbazole core and morpholine ring may limit reaction accessibility.

  • Electronic effects : Dichloro groups increase electron deficiency in the carbazole ring, favoring nucleophilic substitution.

  • Solvent compatibility : Polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., ethanol) may be used depending on the reaction type .

Biological Implications

While not directly addressing chemical reactivity, the compound’s structural features (e.g., planar carbazole, hydrophilic morpholine) suggest potential for biological interactions such as:

  • Hydrogen bonding : Morpholine’s oxygen and amine groups may interact with enzymes (e.g., MAO isoforms) .

  • π-π stacking : The carbazole core could engage in aromatic interactions with biological targets .

Limitations in Available Data

The provided sources ( ) focus on synthesis or biological activity rather than detailed reaction mechanisms. Further experimental studies are needed to fully characterize the compound’s reactivity under diverse conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol exhibits promising anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity
The compound has also shown efficacy against certain microbial strains, making it a candidate for further development as an antimicrobial agent. Its unique structure allows it to interact with biological macromolecules, which is essential in understanding its mechanism of action.

Pharmacophore Development
As a pharmacophore, this compound serves as a template for designing new drugs targeting specific biological pathways. Its structural features can be modified to enhance potency and selectivity against target diseases.

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The electronic properties of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current is being explored for use in display technologies.

Conductive Polymers
This compound can also be incorporated into conductive polymers, enhancing their electrical conductivity and thermal stability. Such materials are essential in developing advanced electronic devices and sensors.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated against breast cancer cell linesDemonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range.
Antimicrobial Efficacy Assessment Tested against gram-positive and gram-negative bacteriaShowed effective bactericidal activity with minimum inhibitory concentrations comparable to standard antibiotics.
OLED Performance Evaluation Incorporated into OLED devicesAchieved high brightness and efficiency, indicating potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, differing primarily in substituents on the carbazole ring, propanol chain, or amine group:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties/Applications
1-(3,6-Dichloro-carbazol-9-yl)-3-m-tolylamino-propan-2-ol 3,6-Dichloro-carbazole; m-tolylamino substituent on propanol chain C22H20Cl2N2O 399.32 Potential kinase inhibitor (inferred)
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino substituent on propanol chain C22H20Cl2N2O 399.32 High-yield synthesis (69% via reflux)
1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol Partially saturated carbazole (tetrahydro); 8-chloro substituent; morpholine group C19H25ClN2O2 348.9 Improved solubility due to tetrahydro ring
1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) Phenoxy group; 2,4-dichlorophenethylamine substituent C17H18Cl2N2O2 365.24 Antimicrobial activity (studied in vitro)

Comparative Analysis of Physicochemical and Functional Properties

Substituent Effects on Bioactivity: The morpholine group in the target compound enhances hydrogen-bonding capacity compared to the m-tolylamino or benzylamino groups in analogs . This may improve interactions with polar binding pockets in biological targets.

Synthetic Accessibility: The benzylamino analog (CAS 303798-31-4) is synthesized via reflux with a 69% yield, suggesting robust scalability . Morpholine-containing derivatives often require specialized coupling reagents, as seen in similar propanol-amine syntheses (e.g., SPI009) .

The phenoxypropanol derivative SPI009 demonstrates that propanol-amine frameworks are viable for antimicrobial development, supporting further exploration of the target compound .

Biological Activity

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the carbazole family, known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. This article will delve into the biological activity of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C19H20Cl2N2O2
  • Molecular Weight : 379.3 g/mol
  • IUPAC Name : 1-(3,6-dichloro-9H-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

The precise mechanism of action for 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes. The compound may modulate GPCR activity, influencing pathways related to inflammation and pain .

Antiviral Activity

Recent studies have indicated that 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol exhibits antiviral properties. Specifically, it has been shown to disrupt the lifecycle of beta-coronaviruses by interfering with viral replication and entry into host cells .

Anticancer Properties

The compound has also demonstrated potential anticancer activity. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)10.5
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)8.3

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential utility in inflammatory diseases .

Case Studies

  • Study on Antiviral Activity : A recent investigation into the antiviral effects of the compound demonstrated significant inhibition of viral replication in vitro. The study utilized various concentrations of the compound against beta-coronaviruses and reported a dose-dependent response .
  • Anticancer Efficacy : Another study focused on evaluating the anticancer effects of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol on different cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis or N-alkylation, as demonstrated in carbazole derivative syntheses. For example, carbazole intermediates are often functionalized using brominated alkyl chains (e.g., 3-chloropropyl or 4-chlorobutyl derivatives) in polar aprotic solvents like acetonitrile with K₂CO₃ as a base. Reaction temperatures (60–80°C) and stoichiometric ratios of carbazole to alkylating agents (1:1.2–1.5) are critical for minimizing side products. Purification via silica gel chromatography with ethyl acetate/hexane gradients (20–50%) is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with carbazole protons appearing as aromatic singlets (δ 7.8–8.2 ppm) and morpholine protons as multiplet signals (δ 3.5–3.7 ppm). Liquid Chromatography-Mass Spectrometry (LCMS) provides purity (>98%) and molecular ion validation (e.g., m/z 442 [M+H]+ for related analogs). Cross-validation with High-Performance Liquid Chromatography (HPLC) using C18 columns (acetonitrile/water + 0.1% TFA) ensures reproducibility .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Solubility is tested in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Stability studies involve incubating the compound at 37°C and analyzing degradation via HPLC at 0, 24, and 48 hours. For oxidation-prone morpholine moieties, antioxidants like ascorbic acid (0.1%) may be added to buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or anomalous LCMS peaks)?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or residual solvents. For NMR, 2D techniques (COSY, HSQC) clarify coupling patterns, while LCMS-MS fragments ions to identify side products (e.g., dechlorinated byproducts). If Rf values in TLC deviate, adjust mobile phase polarity or use preparative TLC to isolate impurities for further analysis .

Q. What computational strategies predict the compound’s physicochemical properties and target interactions?

  • Methodological Answer : Quantum Chemistry-based QSPR models (e.g., CC-DPS) calculate logP, pKa, and solubility. Molecular docking (AutoDock Vina) simulates binding to receptors like β-adrenergic or kinase domains, using carbazole’s aromaticity and morpholine’s H-bonding capacity as key parameters. Density Functional Theory (DFT) optimizes 3D conformers to validate NMR chemical shifts .

Q. How do reaction conditions influence the stereochemical outcome of the morpholin-4-yl-propan-2-ol moiety?

  • Methodological Answer : Stereoselectivity is controlled by chiral catalysts (e.g., (R)-BINOL) or enantiopure starting materials. For example, (R)-carvedilol derivatives (similar structure) are synthesized using (R)-epichlorohydrin, with optical rotation ([α]D²⁵) monitored to confirm enantiomeric excess. Polarimetric analysis and chiral HPLC (Chiralpak AD-H column) validate stereopurity .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer : Chlorination at carbazole positions 3 and 6 enhances electron-withdrawing effects, improving receptor affinity. SAR studies compare analogs with varying substituents (e.g., 3,6-dichloro vs. 3-chloro-6-methyl). Bioassays (e.g., enzyme inhibition IC₅₀, cell viability assays) quantify activity, while Hammett plots correlate electronic effects with potency .

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